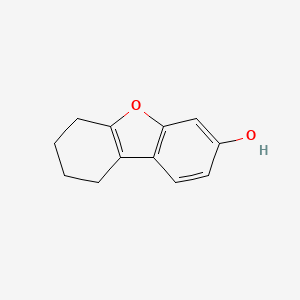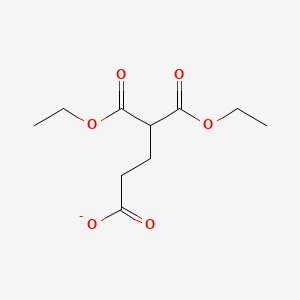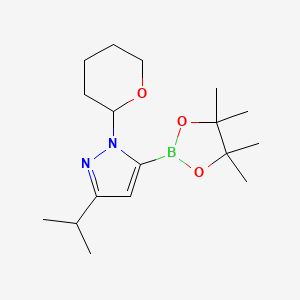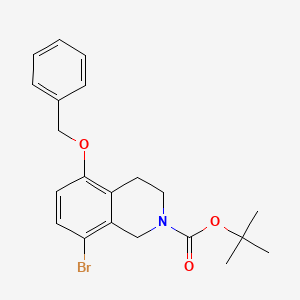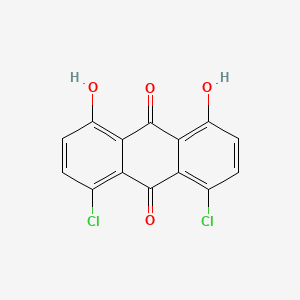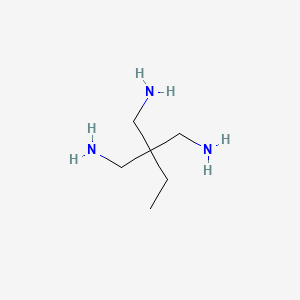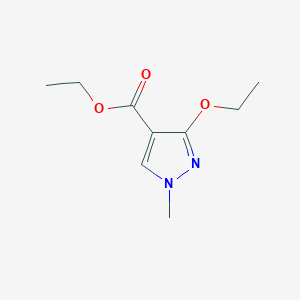
1H-Pyrazole-4-carboxylic acid, 3-ethoxy-1-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxylic acid, 3-ethoxy-1-methyl-, ethyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethoxy group at the 3-position, a methyl group at the 1-position, and an ethyl ester group at the 4-position of the pyrazole ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-ethoxy-1-methyl-, ethyl ester can be achieved through several methods:
-
Synthetic Routes
- One common method involves the esterification of 1H-pyrazole-4-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid .
- Another approach includes the reaction of 3-ethoxy-1-methyl-1H-pyrazole with ethyl chloroformate under basic conditions to form the desired ester .
-
Industrial Production Methods
- Industrially, the compound can be produced using continuous flow reactors to ensure high yield and purity. The process typically involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
1H-Pyrazole-4-carboxylic acid, 3-ethoxy-1-methyl-, ethyl ester undergoes various chemical reactions:
-
Types of Reactions
-
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
-
Major Products
- Oxidation yields carboxylic acids or ketones.
- Reduction yields alcohols.
- Substitution yields various substituted pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 3-ethoxy-1-methyl-, ethyl ester has diverse applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-ethoxy-1-methyl-, ethyl ester involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1H-Pyrazole-4-carboxylic acid, 3-ethoxy-1-methyl-, ethyl ester can be compared with other similar compounds:
-
Similar Compounds
- 1H-Pyrazole-4-carboxylic acid, ethyl ester.
- 1-Methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
- 3-Ethoxy-1H-pyrazole-4-carboxylic acid, ethyl ester.
-
Uniqueness
- The presence of both ethoxy and methyl groups in this compound provides unique chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
332066-64-5 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 3-ethoxy-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-13-8-7(6-11(3)10-8)9(12)14-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
DKWOSZOUMDCGTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C=C1C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


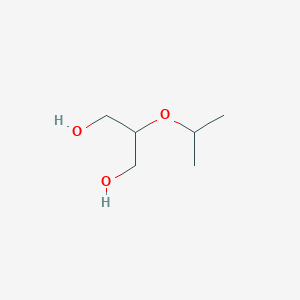
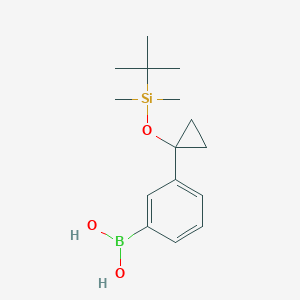
![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)
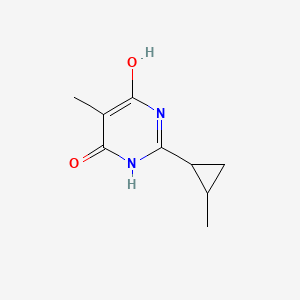
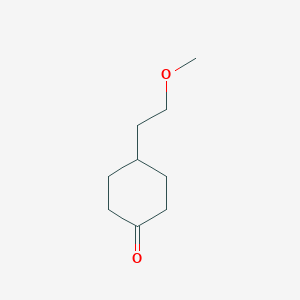
methanone](/img/structure/B13982809.png)
